The synthesis of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid typically involves the following methods:
The molecular structure of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid showcases several key features:
The InChI representation of this compound is InChI=1/C13H16BrNO4/c14-10-4-1-2-5(11)8(10)9(15)12(16)13(17)18/h1-5,9H,6-8H2,(H,16,17)(H,15,18)
.
Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid can participate in various chemical reactions:
These reactions are essential for synthesizing peptides and other biologically active compounds .
The mechanism of action for Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid primarily revolves around its role as an intermediate in peptide synthesis:
This process allows for the creation of diverse peptide structures that are critical in medicinal chemistry and drug development .
Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid finds extensive use in scientific research:
CAS No.: 126-71-6
CAS No.: 2226-71-3
CAS No.:
CAS No.: 168704-96-9